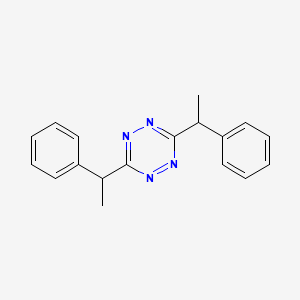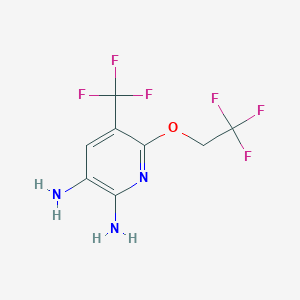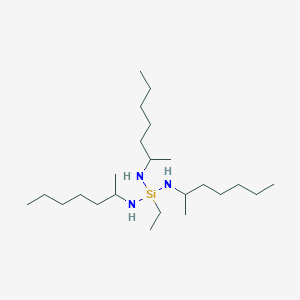![molecular formula C35H48N2O11Si2 B14305022 5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} CAS No. 113402-99-6](/img/structure/B14305022.png)
5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is a complex organosilicon compound that features both isoindole and triethoxysilyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a suitable isoindole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions to form cross-linked polymeric structures.
Substitution: The isoindole moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), acids or bases (for catalyzing condensation), and nucleophiles such as amines or thiols (for substitution reactions). The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include siloxane-linked polymers, substituted isoindole derivatives, and various cross-linked materials with enhanced mechanical and thermal properties.
Scientific Research Applications
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} has a wide range of scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with improved mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and as a coupling agent to enhance the adhesion between different materials.
Biology: Investigated for its potential use in drug delivery systems and as a functional material in biosensors.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl-containing surfaces, while the isoindole moiety can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions facilitate the compound’s incorporation into various materials and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: A related compound used as a coupling agent and in the synthesis of hybrid materials.
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar applications in materials science and industry.
Uniqueness
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is unique due to its combination of isoindole and triethoxysilyl functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
Properties
CAS No. |
113402-99-6 |
|---|---|
Molecular Formula |
C35H48N2O11Si2 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
5-[1,3-dioxo-2-(3-triethoxysilylpropyl)isoindole-5-carbonyl]-2-(3-triethoxysilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C35H48N2O11Si2/c1-7-43-49(44-8-2,45-9-3)21-13-19-36-32(39)27-17-15-25(23-29(27)34(36)41)31(38)26-16-18-28-30(24-26)35(42)37(33(28)40)20-14-22-50(46-10-4,47-11-5)48-12-6/h15-18,23-24H,7-14,19-22H2,1-6H3 |
InChI Key |
XFRYQQKKEYVEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)


![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)



![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
